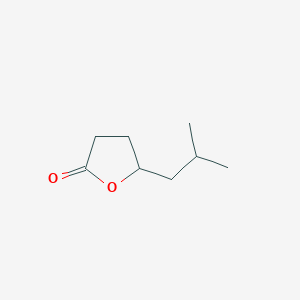
Diisobutyldiethoxysilane
Overview
Description
Diisobutyldiethoxysilane is an organosilicon compound with the molecular formula C12H28O2Si . It is a colorless liquid with a density of approximately 0.857 g/cm³ and a boiling point of around 132°C . This compound is widely used in organic synthesis due to its ability to introduce and remove protecting groups, such as alcohol protection or deprotection .
Preparation Methods
Diisobutyldiethoxysilane can be synthesized by reacting diisobutyl silicon chloride with ethanol. The reaction involves adding diisobutyl silicon chloride to ethanol and heating the mixture to generate this compound . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
Diisobutyldiethoxysilane undergoes various chemical reactions, including:
Oxidation: The alkoxy and alkyl groups can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: This compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisobutyldiethoxysilane has numerous applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: this compound is used in the preparation of drug intermediates and other medicinal compounds.
Mechanism of Action
The mechanism by which diisobutyldiethoxysilane exerts its effects involves the conversion of its alkoxy and alkyl groups into different functional groups through chemical reactions. These transformations enable the compound to act as a versatile reagent in organic synthesis, facilitating the introduction and removal of protecting groups . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Diisobutyldiethoxysilane can be compared with other similar organosilicon compounds, such as:
Diisobutyldimethoxysilane: This compound has two methoxy groups instead of ethoxy groups, resulting in different reactivity and applications.
Diethyldiethoxysilane: This compound has ethyl groups instead of isobutyl groups, which affects its chemical properties and uses.
Triphenylethoxysilane: This compound contains phenyl groups, making it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of isobutyl and ethoxy groups, which provide distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
diethoxy-bis(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZOEHNJNZTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(CC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



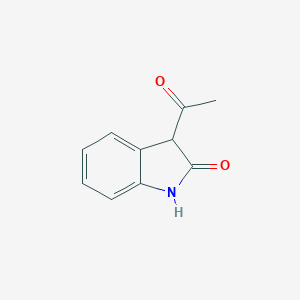

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

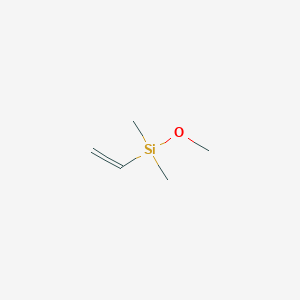
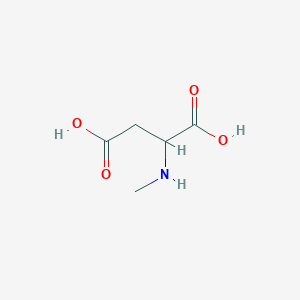

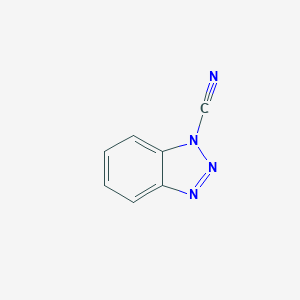
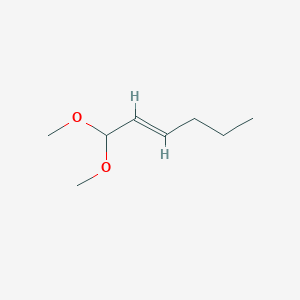
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)

